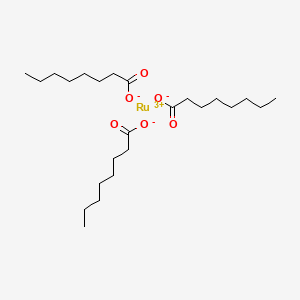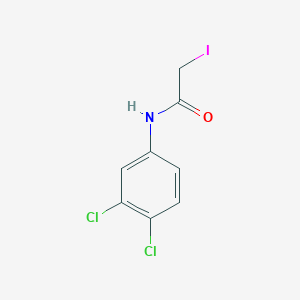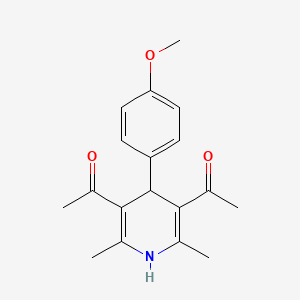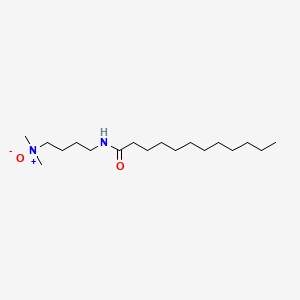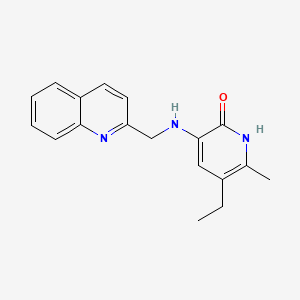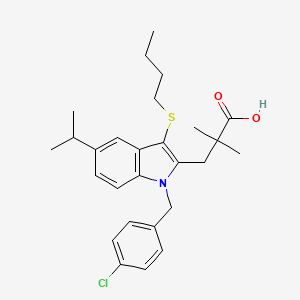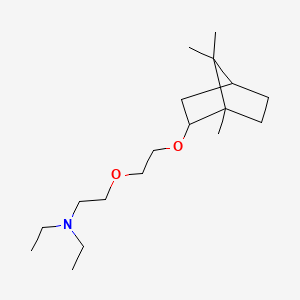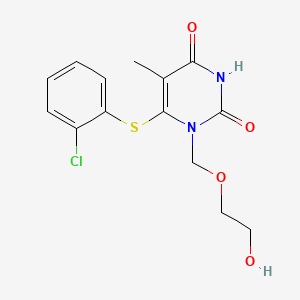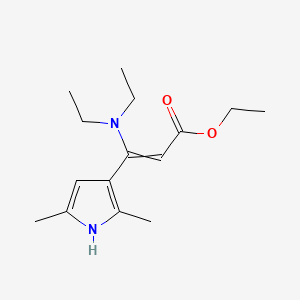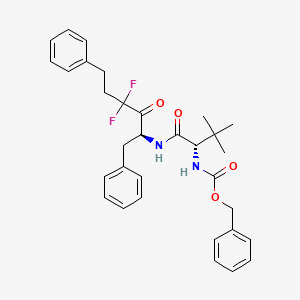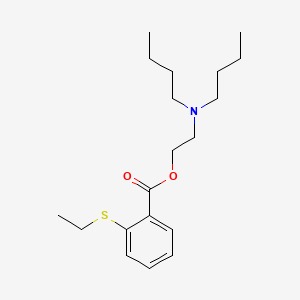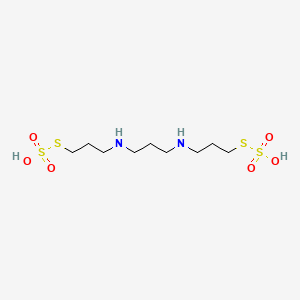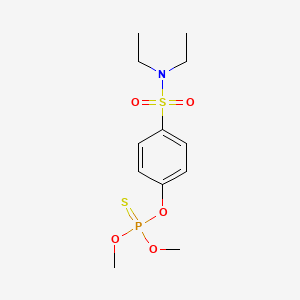
Phosphorothioic acid, O,O-dimethyl ester, O-ester with N,N-diethyl-p-hydroxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorothioic acid, O,O-dimethyl ester, O-ester with N,N-diethyl-p-hydroxybenzenesulfonamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phosphorothioate group and a sulfonamide group, making it a valuable substance for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O,O-dimethyl ester, O-ester with N,N-diethyl-p-hydroxybenzenesulfonamide typically involves the reaction of phosphorothioic acid derivatives with N,N-diethyl-p-hydroxybenzenesulfonamide. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorothioic acid, O,O-dimethyl ester, O-ester with N,N-diethyl-p-hydroxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted esters, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Phosphorothioic acid, O,O-dimethyl ester, O-ester with N,N-diethyl-p-hydroxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is employed in biochemical assays and as a probe for studying enzyme mechanisms.
Industry: The compound is used in the production of pesticides and other agrochemicals due to its ability to inhibit certain enzymes in pests.
Mécanisme D'action
The mechanism of action of Phosphorothioic acid, O,O-dimethyl ester, O-ester with N,N-diethyl-p-hydroxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can occur through covalent modification of the enzyme or by forming a stable non-covalent complex. The pathways involved in this mechanism include the disruption of normal enzyme function, leading to the desired biological or chemical effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphorodithioic acid, O,O-diethyl ester
- Phosphorothioic acid, O,O-diethyl O-[2-(ethylthio)ethyl] ester
- Dimethoate
- Pyridafenthion
- Vamidothion
Uniqueness
Phosphorothioic acid, O,O-dimethyl ester, O-ester with N,N-diethyl-p-hydroxybenzenesulfonamide is unique due to its specific combination of a phosphorothioate group and a sulfonamide group. This structural feature imparts distinct chemical and biological properties, making it more effective in certain applications compared to its similar compounds. For instance, its ability to inhibit specific enzymes more efficiently can be attributed to the presence of both functional groups, which may not be present in other similar compounds.
Propriétés
Numéro CAS |
3078-92-0 |
|---|---|
Formule moléculaire |
C12H20NO5PS2 |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
4-dimethoxyphosphinothioyloxy-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C12H20NO5PS2/c1-5-13(6-2)21(14,15)12-9-7-11(8-10-12)18-19(20,16-3)17-4/h7-10H,5-6H2,1-4H3 |
Clé InChI |
RBAWMBBKNNHQNL-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)OP(=S)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


